molecular formula C10H8ClN3O2S2 B5744662 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B5744662
M. Wt: 301.8 g/mol
InChI Key: MPIDFDKCGQBSBK-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitro and chloro substituents on the benzyl group, along with the thiadiazole ring, imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA or proteins. The thiadiazole ring may also interact with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole include other thiadiazole derivatives such as:

    2-[(2-Chloro-6-nitrobenzyl)sulfanyl]-1,3-benzothiazole: This compound has a benzothiazole ring instead of a thiadiazole ring, which may result in different biological activities.

    2-Chloro-5-nitrobenzonitrile: This compound lacks the thiadiazole ring and has a nitrile group instead, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c1-6-12-13-10(18-6)17-5-7-8(11)3-2-4-9(7)14(15)16/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIDFDKCGQBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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